molecular formula C10H13N3 B3058818 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine CAS No. 919742-25-9

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Cat. No.: B3058818
CAS No.: 919742-25-9
M. Wt: 175.23 g/mol
InChI Key: UQHSMFRHNGALMY-UHFFFAOYSA-N
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Description

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is a chemical compound with the molecular formula C10H13N3. It has a molecular weight of 175.23 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine . The InChI code is 1S/C10H13N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4-5,11H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 175.23 .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study conducted by Vilchis-Reyes et al. (2010) explored the synthesis of 2-methylimidazo[1,2-a]pyridine derivatives, focusing on the cytotoxic activity of these compounds. The research evaluated the substitution of methyl groups with trifluoromethyl groups and the isosteric replacement of the 2-methylimidazo[1,2-a]pyridin-3-yl scaffold with quinolin-4-yl or quinolin-3-yl moieties. The findings highlighted that certain compounds, particularly those with quinolin-4-yl substitution, exhibited notable cytotoxic activity and CDK inhibitor activity (Vilchis-Reyes et al., 2010).

Methodology in Synthesis

Chioua et al. (2013) reported a silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridine-2-amines as a method for synthesizing 3-methylimidazo[1,2-a]pyridines. This method demonstrated good yields and excellent regioselectivity under mild reaction conditions, contributing to the efficient synthesis of these compounds (Chioua et al., 2013).

Importance in Medicinal Chemistry

The significance of pyrido[1,2-a]benzimidazoles in medicinal chemistry was discussed by Masters et al. (2011). These compounds are of interest due to their solubility, DNA intercalation properties, and potential as antibiotics, highlighting the importance of 2-methylimidazo[1,2-a]pyridine derivatives in drug discovery and development (Masters et al., 2011).

Photoisomerization Studies

A study by Kubík et al. (1996) investigated the photoisomerization of certain imidazo[1,2-a]pyridines. This research provided insights into the molecular structure and the mechanism of photoisomerization of these compounds, which is significant for understanding their behavior under different conditions (Kubík et al., 1996).

Crystal Structure Analysis

Bisseyou et al. (2007) synthesized a compound derived from 2-methylimidazo[1,2-a]pyridine and conducted a crystal structure analysis. This study contributed to the understanding of the solid-state molecular arrangement and interactions of these compounds (Bisseyou et al., 2007).

Safety and Hazards

The safety data sheet (SDS) for this compound indicates that it may be harmful if swallowed or if it comes into contact with skin . It may also cause eye irritation . Therefore, appropriate safety measures should be taken while handling this compound.

Properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-3-2-6-13-7-9(4-5-11)12-10(8)13/h2-3,6-7H,4-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHSMFRHNGALMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427659
Record name 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919742-25-9
Record name 2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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